molecular formula C9H15BrO2 B14290997 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane CAS No. 121693-20-7

3-Bromo-2-[(but-2-en-1-yl)oxy]oxane

Cat. No.: B14290997
CAS No.: 121693-20-7
M. Wt: 235.12 g/mol
InChI Key: CYEZOAFDSRYUAU-UHFFFAOYSA-N
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Description

3-Bromo-2-[(but-2-en-1-yl)oxy]oxane is a brominated oxane (tetrahydropyran) derivative featuring a six-membered oxygen-containing ring. The compound is substituted at position 3 with a bromine atom and at position 2 with a but-2-en-1-yloxy group. This structure confers unique reactivity, particularly due to the electron-withdrawing bromine and the unsaturated butenyl ether moiety, which may participate in cycloaddition or nucleophilic substitution reactions.

Properties

CAS No.

121693-20-7

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

3-bromo-2-but-2-enoxyoxane

InChI

InChI=1S/C9H15BrO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h2-3,8-9H,4-7H2,1H3

InChI Key

CYEZOAFDSRYUAU-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1C(CCCO1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane typically involves the bromination of an appropriate precursor molecule. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[(but-2-en-1-yl)oxy]oxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different oxane derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the double bond in the but-2-en-1-yloxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions would yield a hydroxylated oxane derivative.

Scientific Research Applications

3-Bromo-2-[(but-2-en-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane exerts its effects depends on the context of its use. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution or elimination reactions. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

(a) 3-Bromo-2-(3-((4-methoxybenzyl)oxy)pent-4-en-1-yl)quinolin-4(1H)-one (12)
  • Core Structure: Quinolinone (aromatic heterocycle) vs. oxane (saturated oxygen heterocycle).
  • Substituents : A pent-4-en-1-yl chain and 4-methoxybenzyl group vs. but-2-en-1-yloxy group.
  • The pentenyl chain may increase lipophilicity compared to the shorter butenyl group in the target compound. The methoxybenzyl substituent could alter solubility and metabolic stability.
(b) (S)-2-((3-Bromo-phenoxy)methyl)oxirane
  • Core Structure : Oxirane (epoxide) vs. oxane.
  • Substituents: Bromophenoxymethyl group vs. bromo and butenyloxy groups.
  • Key Differences :
    • The strained three-membered epoxide ring is highly reactive, enabling ring-opening reactions, whereas oxane is more thermally and chemically stable.
    • The stereogenic center (S-configuration) in the epoxide may lead to enantioselective reactivity, absent in the achiral oxane derivative.

Aromatic Brominated Analogues

(a) (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic Acid
  • Core Structure : Benzene vs. oxane.
  • Substituents : Chlorobenzyloxy, methyl, and boronic acid groups vs. bromo and butenyloxy groups.
  • The chlorobenzyl group may enhance electrophilic substitution resistance compared to the alkenyl ether in the target compound.
(b) 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene
  • Core Structure : Benzene vs. oxane.
  • Substituents : Hexyloxyethyl and methoxy groups vs. bromo and butenyloxy groups.
  • The absence of a heterocyclic ring reduces steric hindrance, favoring planar molecular conformations.

Functional Group-Driven Comparisons

(a) Boronic Acid Derivatives (e.g., AS140782)
  • Functional Groups : Boronic acid vs. bromine and ether.
  • Reactivity : Boronic acids are pivotal in cross-coupling reactions, whereas the bromine in the target compound may act as a leaving group in SN2 reactions.
  • Solubility : Boronic acids are more polar, enhancing aqueous solubility compared to the hydrophobic butenyloxy group.
(b) Epoxide vs. Oxane Reactivity
  • Reactivity : Epoxides undergo nucleophilic ring-opening (e.g., with amines or alcohols), while oxanes are inert under similar conditions.
  • Stability : Oxanes are less prone to hydrolysis or thermal degradation than epoxides.

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